1-(3-chlorophenyl)-7-[4-(methoxycarbonyl)phenyl]-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
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Overview
Description
1-(3-CHLOROPHENYL)-7-[4-(METHOXYCARBONYL)PHENYL]-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a pyrrolo[3,2-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPHENYL)-7-[4-(METHOXYCARBONYL)PHENYL]-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted aniline and undergo a series of reactions including cyclization, oxidation, and esterification to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLOROPHENYL)-7-[4-(METHOXYCARBONYL)PHENYL]-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(3-CHLOROPHENYL)-7-[4-(METHOXYCARBONYL)PHENYL]-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological molecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-7-[4-(METHOXYCARBONYL)PHENYL]-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the context of its use, such as in medicinal chemistry where it might inhibit or activate certain biological pathways .
Comparison with Similar Compounds
Similar Compounds
1-(3-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE: Similar in structure but with different functional groups.
4-(METHOXYCARBONYL)PHENYL N-(3-CHLOROPHENYL)CARBAMATE: Another compound with a similar core structure but different substituents.
Uniqueness
1-(3-CHLOROPHENYL)-7-[4-(METHOXYCARBONYL)PHENYL]-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is unique due to its specific combination of functional groups and the pyrrolo[3,2-b]pyridine core, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C22H17ClN2O5 |
---|---|
Molecular Weight |
424.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-7-(4-methoxycarbonylphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C22H17ClN2O5/c1-30-22(29)13-7-5-12(6-8-13)16-10-18(26)24-19-17(21(27)28)11-25(20(16)19)15-4-2-3-14(23)9-15/h2-9,11,16H,10H2,1H3,(H,24,26)(H,27,28) |
InChI Key |
GRVJHEPPHFPBDN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CC(=O)NC3=C2N(C=C3C(=O)O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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